1-(4-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(4-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a bromophenyl group attached to a triazoloquinoline core. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydrazinocinchoninic acid.
Cyclization: This intermediate undergoes cyclization with 4-bromobenzoyl chloride to form the triazoloquinoline core.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol, under reflux conditions.
Chemical Reactions Analysis
1-(4-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazoloquinoline core can undergo oxidation and reduction reactions, which can modify its electronic properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1-(4-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and antimicrobial agent.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: It has been used in studies related to DNA intercalation and as a probe for studying molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves:
Molecular Targets: This compound can intercalate into DNA, disrupting the normal function of the genetic material.
Pathways Involved: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
1-(4-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives:
Properties
Molecular Formula |
C16H10BrN3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C16H10BrN3/c17-13-8-5-12(6-9-13)16-19-18-15-10-7-11-3-1-2-4-14(11)20(15)16/h1-10H |
InChI Key |
NDSPDJUAAGYVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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